molecular formula C8H7N B13614766 3-(Prop-2-YN-1-YL)pyridine

3-(Prop-2-YN-1-YL)pyridine

Cat. No.: B13614766
M. Wt: 117.15 g/mol
InChI Key: YEIHGIZQPJBGNA-UHFFFAOYSA-N
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Description

3-(Prop-2-YN-1-YL)pyridine is an organic compound featuring a pyridine ring substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-YN-1-YL)pyridine typically involves the palladium-catalyzed Sonogashira cross-coupling reaction between pyridine derivatives and alkynes . This method is favored for its efficiency and ability to produce high yields. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. Industrial processes would likely optimize reaction conditions to enhance yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-YN-1-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3-prop-2-ynylpyridine

InChI

InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h1,3,5-7H,4H2

InChI Key

YEIHGIZQPJBGNA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CN=CC=C1

Origin of Product

United States

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